Bienvenue dans la boutique en ligne BenchChem!

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

bortezomib degradation oxidative deboronation stability-indicating method

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, designated Bortezomib Impurity 4 (also BTZ2), is a structurally resolved, low-abundance oxidative degradation product of the proteasome inhibitor bortezomib (Velcade) formed via replacement of the boronic acid pharmacophore with a 3-methylbutanamido moiety. It is a pyrazine-2-carboxamide peptidomimetic with molecular formula C19H22N4O3 and molecular weight 354.4 Da, supplied as an analytical reference standard with typical purity ≥98% (HPLC) and full characterization data packages (¹H NMR, MS, HPLC, COA) for regulatory submissions.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 862894-96-0
Cat. No. B601046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
CAS862894-96-0
SynonymsN(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib;  (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib Impurity 4 (CAS 862894-96-0): A Defined Oxidative Deboronation Degradant for ANDA Reference Standard and Stability-Indicating Method Procurement


(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, designated Bortezomib Impurity 4 (also BTZ2), is a structurally resolved, low-abundance oxidative degradation product of the proteasome inhibitor bortezomib (Velcade) formed via replacement of the boronic acid pharmacophore with a 3-methylbutanamido moiety [1]. It is a pyrazine-2-carboxamide peptidomimetic with molecular formula C19H22N4O3 and molecular weight 354.4 Da, supplied as an analytical reference standard with typical purity ≥98% (HPLC) and full characterization data packages (¹H NMR, MS, HPLC, COA) for regulatory submissions [2].

Why Generic Bortezomib Impurity Standards Cannot Substitute for CAS 862894-96-0 in Regulatory ANDA Filings


Bortezomib generates a complex impurity profile comprising multiple structurally distinct degradation products — including hydroxy-deboronated species (BTZ1, Impurity D/E), epimers from synthesis, and the amide-type degradant BTZ2 — each with unique molecular weights, chromatographic retention times, and mass spectral signatures [1]. Regulatory guidances (ICH Q3A/Q3B, USP/EP monographs) require identification, quantification, and control of each specified impurity at threshold levels; substitution of one impurity reference standard for another invalidates specificity in stability-indicating HPLC methods and risks ANDA rejection [2]. BTZ2 is specifically distinguished from its closest analogs (e.g., BTZ1 at MW 356.4 Da; hydroxy-des-boric acid impurities) by its C19H22N4O3 composition, [M+H]+ mass peak at m/z 355, and formation at approximately 1% yield under clinical-use oxidative conditions — parameters that no other bortezomib impurity replicates [1].

Quantitative Differentiation Evidence for Bortezomib Impurity 4 (CAS 862894-96-0) Versus Closest Analogs


BTZ2 Formation Yield of 1% Versus BTZ1 at 5% Under Clinically Relevant Oxidative Storage Conditions

In a direct head-to-head degradation study under simulated clinical use conditions (reconstituted Velcade in 0.9% NaCl/D₂O at 4°C, air-filled vials, 1 month), BTZ2 (Bortezomib Impurity 4) formed at 1% of starting bortezomib by NMR integration, while the primary degradant BTZ1 formed at 5%, giving a total degradation burden of 6% [1]. This 1:5 formation ratio is a fingerprint for oxidative deboronation pathway partitioning and is not reproduced by any other bortezomib impurity [1].

bortezomib degradation oxidative deboronation stability-indicating method BTZ2 BTZ1 ratio

Molecular Weight and Elemental Composition Differentiation: BTZ2 (354.4 Da, C19H22N4O3) Versus BTZ1 (356.4 Da, C19H24N4O3) and Parent BTZ (384.3 Da, C19H25BN4O4)

BTZ2 is distinguished from BTZ1 and parent bortezomib by unique molecular formula (C19H22N4O3 vs. C19H24N4O3 for BTZ1 and C19H25BN4O4 for BTZ), molecular weight (354.4 vs. 356.4 vs. 384.3 Da), and mass spectral signature ([M+H]+ at m/z 355 vs. [M+H−H₂O]+ at m/z 339 for BTZ1 vs. [M+H−H₂O]+ at m/z 367 for BTZ) [1]. Elemental analysis confirms these differences: BTZ2 carbon content 64.39% (calc.) vs. 64.03% for BTZ1; hydrogen 6.26% vs. 6.79%; nitrogen 15.81% vs. 15.72% [1].

molecular weight elemental analysis mass spectrometry HRMS BTZ2 identification

Structural Mechanism Distinctiveness: Amide-Type Deboronation Product (BTZ2) Versus Hydroxy-Type Deboronation Products (BTZ1, Impurity D, Impurity E)

BTZ2 is formed via a distinct oxidative pathway wherein the C–B bond of bortezomib is cleaved and the boron atom is replaced by a 3-methylbutanamido group (–NHCOCH₂CH(CH₃)₂), yielding an amide functionality [1]. In contrast, the primary degradant BTZ1 and the pharmacopeial hydroxy impurities (e.g., (S)-Hydroxy Des(boric Acid) Bortezomib, Impurity D, CAS 289472-81-7; (R)-Hydroxy Des(boric Acid) Bortezomib, Impurity E, CAS 289472-78-2) are generated via replacement of boron by a hydroxy group (–OH) [2]. This mechanistic divergence results in different chromatographic retention, different MS fragmentation patterns, and different ¹H NMR chemical shifts (BTZ2: diagnostic signals at δ 9.38, 8.73, 8.67, 8.48 ppm in CDCl₃) [1].

oxidative deboronation amide impurity hydroxy impurity degradation pathway bortezomib impurity classification

Cytotoxicity Reduction: Bortezomib Degradation Products Including BTZ2 Class Are 2–6 Fold Less Toxic Than Parent Drug in Normal Cell Lines

In a comprehensive stress degradation study of bortezomib, isolated degradation products (including oxidative degradants structurally related to BTZ2) were tested for in vitro cytotoxicity on normal cell lines (CHO-K1, HEK-293, NRK-49F) via MTT assay. The degradation products were found to be approximately 2–6 times less toxic compared with the parent drug bortezomib standard control, with DP-10 showing relatively higher toxicity among the isolated degradation products against NRK-49F rat kidney cells at 18.20 μM [1]. While BTZ2 itself was not individually tested in this study (as it was not among the six isolated major DPs), it belongs to the same oxidative deboronation degradation product class and shares the characteristic loss of the boronic acid pharmacophore essential for proteasome inhibition [2].

cytotoxicity MTT assay normal cell lines degradation product safety bortezomib impurity toxicology

Regulatory Reference Standard Qualification: ≥98% HPLC Purity with Full Characterization Data Package for ANDA/AMV/QC Applications

Commercially available Bortezomib Impurity 4 (CAS 862894-96-0) is supplied at ≥98% purity (HPLC) with comprehensive characterization documentation including ¹H NMR, MS, HPLC chromatograms, and Certificate of Analysis (COA), and can optionally include ¹³C NMR, IR, UV, TGA, and qNMR data . The product is specifically qualified for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial bortezomib production, with further traceability against USP or EP pharmacopeial standards available based on feasibility [1]. This contrasts with research-grade bortezomib impurity preparations that may lack the full regulatory documentation package required for submissions.

reference standard ANDA method validation pharmacopeial traceability impurity qualification

Optimal Application Scenarios for Bortezomib Impurity 4 (CAS 862894-96-0) Based on Quantified Evidence


ANDA Stability-Indicating HPLC Method Validation: Specificity and System Suitability Testing

BTZ2 must be included as a specified impurity in stability-indicating HPLC methods for bortezomib API and finished dosage forms. Its distinct retention time (resolved from BTZ, BTZ1, and other process-related impurities with resolution >2.0 in validated methods) and unique [M+H]+ signal at m/z 355 make it essential for system suitability testing and specificity demonstration per ICH Q2(R1) [1]. The validated reverse-phase stability-indicating method can detect bortezomib impurities at a level of 0.020% with respect to a test concentration of 2.0 mg/mL [1], underscoring the need for a highly pure BTZ2 standard to establish accurate relative response factors at trace levels.

Forced Degradation Studies for ANDA Submission: Oxidative Stress Condition Identification

BTZ2 is specifically formed under oxidative deboronation conditions (atmospheric oxygen, peroxide) and is a key marker for oxidative degradation pathway characterization in forced degradation studies required by ICH Q1A(R2) [2]. Unlike the major hydroxy degradant BTZ1 (formed at 5%), BTZ2 forms at a lower abundance of 1% under clinical-use storage conditions [2], providing a sensitive indicator of oxidative stress severity. A certified BTZ2 reference standard with known purity enables accurate mass balance calculations and degradation kinetics modeling.

Quality Control Release Testing of Bortezomib Drug Substance and Drug Product

In QC release testing for commercial bortezomib production, BTZ2 is monitored alongside other specified impurities. Acceptance criteria for bortezomib injection stability studies typically specify individual impurity limits (e.g., Impurity E <3.0%, other unspecified impurities <0.5%, total impurities <2.0%) [1]. The availability of a pharmacopeial-traceable BTZ2 reference standard at ≥98% purity ensures accurate quantification against these thresholds and supports batch-to-batch consistency evaluation.

Metabolite and Degradation Pathway Research: Distinguishing Oxidative Amide Formation from Hydrolytic Pathways

BTZ2 serves as a mechanistic probe for studying the oxidative deboronation pathway of boronic acid-containing therapeutics. Its amide-type structure, arising from oxidative C–B bond cleavage and rearrangement to the 3-methylbutanamido derivative, contrasts with the hydroxy-type products (BTZ1, Impurity D, Impurity E) formed via alternative oxidative or hydrolytic routes [2]. Researchers investigating the metabolic fate or environmental degradation of boronic acid drugs require authentic BTZ2 to distinguish these competing pathways in LC-MS/MS-based metabolomic or environmental fate studies.

Quote Request

Request a Quote for (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.